molecular formula C11H13N3O3S B2394717 N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421449-12-8

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2394717
CAS No.: 1421449-12-8
M. Wt: 267.3
InChI Key: UHNJORFLZVJDQX-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a furan ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of furan derivatives with thiadiazole intermediates. One common method involves the condensation of 3-(furan-2-yl)-3-hydroxypropylamine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid under acidic conditions to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The furan and thiadiazole rings may also interact with DNA or proteins, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Similar structure but lacks the thiadiazole ring.

    4-Methyl-1,2,3-thiadiazole-5-carboxamide: Similar structure but lacks the furan ring.

    N-(3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: Similar structure but lacks the furan ring.

Uniqueness

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of the furan and thiadiazole rings, which confer distinct chemical and biological properties.

Biological Activity

N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including antiproliferative effects and molecular targets.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring, which is known for its diverse pharmacological properties. The furan moiety contributes to its lipophilicity, potentially enhancing bioavailability.

Biological Activity Overview

Research indicates that derivatives of thiadiazole compounds exhibit various biological activities, including:

  • Antiproliferative Activity : Studies have shown that certain thiadiazole derivatives possess significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Effects : Thiadiazole compounds have been noted for their activity against bacterial and fungal strains.

Antiproliferative Activity

In a study evaluating a series of thiadiazole derivatives, including those similar to this compound, the following findings were reported:

CompoundCell LineIC50 (µM)Mechanism of Action
11aMCF-715.2Induction of apoptosis
11bHCT-11612.8Inhibition of VEGFR-2
12PC-39.5Cell cycle arrest

The MTT assay was utilized to determine cell viability across three human epithelial cancer cell lines: breast (MCF-7), colon (HCT-116), and prostate (PC-3) .

Molecular Docking Studies

Molecular docking studies identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential target for these compounds. The binding affinity of the tested compounds to VEGFR-2 suggests that they could inhibit angiogenesis, an essential process in tumor growth and metastasis .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising results against various microbial strains. For instance, compounds similar to this compound demonstrated effectiveness against:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings highlight the potential of thiadiazole derivatives as lead compounds in developing new antimicrobial agents .

Case Studies

  • Case Study on Anticancer Activity : A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer properties. The most active compound showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy in inhibiting cancer cell growth .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiadiazoles against resistant strains of bacteria. The compound displayed effective inhibition at lower concentrations compared to conventional antibiotics, suggesting its potential role in addressing antibiotic resistance .

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-7-10(18-14-13-7)11(16)12-5-4-8(15)9-3-2-6-17-9/h2-3,6,8,15H,4-5H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNJORFLZVJDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCC(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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